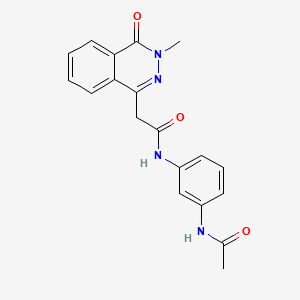
N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Phthalazinone Moiety: The phthalazinone ring can be synthesized by the cyclization of hydrazine derivatives with phthalic anhydride.
Coupling Reaction: The final step involves the coupling of the indole and phthalazinone moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an appropriate acylating agent in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The phthalazinone moiety can be reduced to form phthalazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the phthalazinone moiety may yield phthalazine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and phthalazinone derivatives.
Medicine: As a potential therapeutic agent due to its structural similarity to biologically active indole derivatives.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of “N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” would depend on its specific biological target. Generally, indole derivatives are known to interact with various enzymes and receptors in the body, leading to a range of biological effects. The phthalazinone moiety may also contribute to the compound’s activity by interacting with different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Phthalazine: A heterocyclic compound with potential biological activity.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
“N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” is unique due to its combination of indole and phthalazinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H14N4O2 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
N-(1H-indol-4-yl)-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-16-7-3-6-15-14(16)8-9-19-15)11-22-18(24)13-5-2-1-4-12(13)10-20-22/h1-10,19H,11H2,(H,21,23) |
Clé InChI |
RLMJVMIZHLANGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14934913.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934917.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934932.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14934939.png)
![4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide](/img/structure/B14934944.png)

![ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934965.png)
![N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14934974.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B14934979.png)


![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
